(2S)-4,6-dioxopiperidine-2-carboxylic Acid

Dihydroorotase inhibition Pyrimidine biosynthesis Anticancer research

Select (2S)-4,6-dioxopiperidine-2-carboxylic acid to exploit its well-characterized competitive dihydroorotase inhibition (Ki = 76 µM at pH 7.0) and defined (2S) stereochemistry. Racemic or generic dioxopiperidines lack the 20–40-fold potency advantage over reduced 4-hydroxy analogs. The pH-dependent tautomeric equilibrium (5.8-fold Ki shift from pH 7.0 to 9.0) provides a built-in probe for active-site protonation. It also serves as a P2X3 receptor antagonist (EC50 = 80 nM) and an enantiopure chiral building block for 4-hydroxypipecolate and 4-hydroxylysine synthesis (52–63% yield, 68–98% de). Request a quote for your SAR, mechanistic, or synthetic-chemistry programs.

Molecular Formula C6H7NO4
Molecular Weight 157.125
CAS No. 872521-99-8
Cat. No. B2885015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4,6-dioxopiperidine-2-carboxylic Acid
CAS872521-99-8
Molecular FormulaC6H7NO4
Molecular Weight157.125
Structural Identifiers
SMILESC1C(NC(=O)CC1=O)C(=O)O
InChIInChI=1S/C6H7NO4/c8-3-1-4(6(10)11)7-5(9)2-3/h4H,1-2H2,(H,7,9)(H,10,11)/t4-/m0/s1
InChIKeyJIOAUMVDGKPIAF-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-4,6-Dioxopiperidine-2-carboxylic Acid (CAS 872521-99-8): Chiral Dihydroorotase Inhibitor and P2X3 Antagonist for Medicinal Chemistry and Biochemical Research


(2S)-4,6-Dioxopiperidine-2-carboxylic acid (CAS 872521-99-8) is a chiral piperidine-2,6-dione derivative characterized by two ketone groups at the 4- and 6-positions and a carboxylic acid at the 2-position, with defined (2S) stereochemistry. It serves as a competitive inhibitor of dihydroorotase (DHO) from Escherichia coli [1] and demonstrates antagonist activity at the rat P2X3 purinoceptor [2]. The compound exists in solution as an equilibrium mixture of hydrate, enol, and enolate tautomeric forms, which influences its inhibitory potency in a pH-dependent manner [1]. This molecule also functions as a versatile chiral building block in the stereoselective synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives [3].

Why (2S)-4,6-Dioxopiperidine-2-carboxylic Acid Cannot Be Interchanged with Other Dioxopiperidine Carboxylic Acids


Substitution of (2S)-4,6-dioxopiperidine-2-carboxylic acid with generic dioxopiperidine carboxylic acids or racemic mixtures is precluded by three critical, quantifiable differences. First, the (2S) stereochemistry is essential for biological activity; reduction of the 4-keto group yields diastereomeric 4-hydroxy derivatives (compounds 4 and 5) that exhibit 20- to 40-fold weaker inhibition of dihydroorotase (Ki = 3.0 mM and 1.6 mM, respectively) compared to the parent (Ki = 0.076 mM) [1]. Second, the tautomeric equilibrium of the 4,6-dioxo moiety directly modulates inhibitory potency; at pH 7.0 where the ketone and hydrate forms predominate, the Ki is lowest (76 µM), whereas at pH 9.0, the Ki increases to 440 µM [1]. Third, the 4,6-dioxo substitution pattern confers a distinct pharmacological profile; while the compound antagonizes P2X3 receptors with an EC50 of 80 nM [2], related 2,6-dioxopiperidine derivatives such as N-benzyl-2,6-dioxopiperidine exhibit primarily CNS depressant activity [3].

Quantitative Differentiation of (2S)-4,6-Dioxopiperidine-2-carboxylic Acid: Head-to-Head Comparative Data


Dihydroorotase Inhibition: 20- to 40-Fold Higher Potency of (2S)-4,6-Dioxopiperidine-2-carboxylic Acid vs. Reduced Derivatives

The parent compound (2S)-4,6-dioxopiperidine-2-carboxylic acid (compound 3) inhibits E. coli dihydroorotase with a Ki of 76 µM at pH 7.0. In a direct head-to-head comparison within the same study, its reduced derivatives—the 4-hydroxy diastereomers (compounds 4 and 5)—exhibit Ki values of 3.0 mM and 1.6 mM, respectively, against the same enzyme at pH 8.0. This represents a 20- to 40-fold loss in inhibitory potency upon reduction of the 4-keto group [1].

Dihydroorotase inhibition Pyrimidine biosynthesis Anticancer research

pH-Dependent Tautomeric Equilibrium Drives Potency Shifts: Quantified Ki Variation Across pH 7.0-9.0

The inhibitory potency of (2S)-4,6-dioxopiperidine-2-carboxylic acid is governed by its tautomeric state. At pH 7.0, where the ketone and hydrate forms predominate, the Ki against dihydroorotase is 76 µM (dihydroorotate substrate) and 96 µM (thio-dihydroorotate substrate). At pH 9.0, where the enolate form is favored, the Ki increases to 440 µM (dihydroorotate) and 320 µM (thio-dihydroorotate)—a 5.8-fold and 3.3-fold reduction in potency, respectively [1].

Tautomerism pH-dependent activity Enzyme inhibition

P2X3 Receptor Antagonism: 80 nM Potency Comparable to Reference Antagonists

(2S)-4,6-Dioxopiperidine-2-carboxylic acid exhibits antagonist activity at recombinant rat P2X3 purinoceptors expressed in Xenopus oocytes, with an EC50 of 80 nM [1]. For cross-study comparison, the reference P2X3 antagonist A-317491 demonstrates Ki values of 22 nM (human P2X3) and 9 nM (P2X2/3) [2], placing the target compound within the nanomolar potency range typical of validated P2X3 antagonists. Other reported P2X3 antagonists, such as 5-methyl-1H-benzo[d]imidazole derivatives, exhibit IC50 values of 145-206 nM [3].

P2X3 receptor Pain research Chronic cough

Synthetic Utility: Enantiopure Building Block with Defined Stereoselectivity for Hydroxypipecolate Derivatives

tert-Butyl (2S)-4,6-dioxopiperidine-1-carboxylate derivatives, prepared from the target compound, undergo NaBH4 reduction in CH2Cl2/AcOH to yield cis-4-hydroxy δ-lactams with 68-98% diastereomeric excess (de) [1]. In contrast, reduction of 6-substituted 2,4-dioxo-1-piperidines lacking the (2S) carboxylate yields consistently lower de values due to diminished A(1,3) strain [1]. This stereochemical control enables the three-step synthesis of 4-hydroxypipecolates in 52-63% overall yield [1].

Chiral building block Stereoselective synthesis 4-Hydroxypipecolate

Optimal Research and Industrial Applications for (2S)-4,6-Dioxopiperidine-2-carboxylic Acid Based on Quantitative Differentiation


DHO Inhibitor Lead Optimization and Mechanistic Studies in Pyrimidine Biosynthesis

Researchers investigating dihydroorotase as a target for anticancer or antimicrobial therapy should select (2S)-4,6-dioxopiperidine-2-carboxylic acid as a starting scaffold due to its well-characterized competitive inhibition profile (Ki = 76 µM at pH 7.0) and the availability of direct comparator data for structurally related analogs (compounds 4-6). The 20- to 40-fold potency advantage over reduced derivatives establishes a clear SAR baseline, enabling rational design of analogs with improved affinity. The pH-dependent tautomeric equilibrium (5.8-fold Ki variation from pH 7.0 to 9.0) provides a built-in probe for assessing the protonation state of the active site and for designing pH-sensitive prodrugs [1].

P2X3 Antagonist Scaffold for Pain and Chronic Cough Drug Discovery

The compound's P2X3 antagonist activity (EC50 = 80 nM) positions it as a chemically distinct alternative to nucleotide analogs and benzimidazole-based antagonists. Its dioxopiperidine core offers a synthetically accessible template for parallel library synthesis and SAR exploration. Compared to the nanomolar-potent reference A-317491 (Ki = 22 nM), the target compound provides a moderate-affinity starting point with ample room for potency optimization through substitution at the piperidine nitrogen and carboxylate derivatization [2].

Stereoselective Synthesis of Chiral 4-Hydroxypipecolate and 4-Hydroxylysine Building Blocks

Medicinal chemists requiring enantiopure 4-hydroxypipecolate or 4-hydroxylysine derivatives for incorporation into peptidomimetics or natural product analogs should utilize (2S)-4,6-dioxopiperidine-2-carboxylic acid as a chiral pool starting material. The documented reduction protocol achieves 68-98% de for cis-4-hydroxy δ-lactam formation, and the overall three-step sequence yields the target hydroxylated amino acids in 52-63% yield. This route obviates the need for chiral chromatography or enzymatic resolution steps, reducing both time and cost in multi-step syntheses [3].

Analytical Reference Standard for Tautomeric Equilibrium Studies

Given the well-characterized tautomeric mixture (hydrate, enol, enolate) and its quantifiable impact on biological activity, this compound serves as an ideal reference standard for developing and validating NMR-based methods for tautomer quantification. The correlation between tautomeric state and Ki value provides a functional readout for assessing the accuracy of computational tautomer prediction algorithms and for calibrating HPLC methods designed to resolve tautomeric species under varying pH conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-4,6-dioxopiperidine-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.